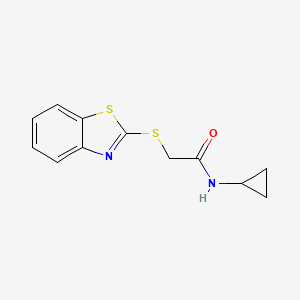

![molecular formula C17H12ClN3O B5537948 N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the class of quinoline-based compounds and has been shown to exhibit antimalarial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Chemical Exposure and Health Impacts

Hematotoxicity and Benzene Exposure

Research has shown that exposure to benzene, a compound structurally related to quinoline derivatives, can lead to significant hematotoxicity. This is particularly evident in workers exposed to low levels of benzene, with effects such as reduced white blood cell and platelet counts, highlighting the toxic impact of such chemicals on blood and bone marrow at exposure levels below the occupational standard. Genetic variants in key metabolizing enzymes have been found to influence susceptibility to benzene hematotoxicity, suggesting that genetic predisposition plays a role in the adverse health effects observed in exposed individuals (Lan et al., 2004).

Environmental Phenols and Prenatal Exposure

The study of synthetic phenolic antioxidants (SPAs) in pregnant women from South China revealed significant prenatal exposure to these compounds. The research found frequent detection of SPAs and their major transformation products in maternal and fetal samples, indicating the transfer of such chemicals across the placenta. This study provides evidence of the widespread exposure to potentially harmful synthetic chemicals during critical periods of development (Du et al., 2019).

Chemical Effects on DNA and Gene Expression

DNA Methylation Patterns in Benzene Exposure

A study on changes in DNA methylation patterns among subjects exposed to low-dose benzene revealed aberrant epigenetic changes, such as global hypomethylation and gene-specific hyper/hypomethylation. This suggests that exposure to chemicals like benzene, even at low levels, can induce significant alterations in DNA methylation, potentially leading to diseases like acute myelogenous leukemia (AML) (Bollati et al., 2007).

ERCC3 Promoter Methylation and Benzene Hematotoxicity

Research has linked specific CpG site methylation in the ERCC3 promoter region with benzene hematotoxicity. This study demonstrates how CpG-specific DNA methylation may contribute to benzene-induced hematotoxicity, highlighting the complex interplay between environmental chemical exposure and genetic factors in the development of toxicity (Zheng et al., 2017).

properties

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h1-11H,(H,21,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDKCXAAJGBTLT-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)

![(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)